molecular formula C14H11ClF3N B3281472 (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine CAS No. 735209-67-3

(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine

Cat. No. B3281472
CAS RN: 735209-67-3
M. Wt: 285.69 g/mol
InChI Key: HTIXMIZZHIEBJG-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine” is an organic compound . It belongs to the class of compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the literature . For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H11ClF3N/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8,13H,19H2 .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been studied for their analgesic potential , suggesting that they may interact with pain receptors or pathways.

Mode of Action

Based on the analgesic properties of structurally similar compounds , it can be hypothesized that this compound may interact with specific receptors or enzymes to modulate pain signaling pathways.

Result of Action

Related compounds have been shown to exhibit analgesic effects , suggesting that this compound may also have potential in pain management.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-55940 is its potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, its potency can also be a limitation, as it may be difficult to accurately dose in experiments. Additionally, its effects can be long-lasting, which may make it difficult to study acute effects.

Future Directions

There are several potential future directions for research on CP-55940. One area of interest is its potential as a treatment for various neurological disorders such as epilepsy and multiple sclerosis. It has also been suggested that it may have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, there is interest in developing more selective CB1 and CB2 receptor agonists that may have fewer side effects than CP-55940.

Scientific Research Applications

CP-55940 has been extensively studied for its potential applications in scientific research. It is a potent agonist of both the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain sensation, appetite, mood, and immune function.

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

properties

IUPAC Name

(4-chlorophenyl)-[3-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-12-6-4-9(5-7-12)13(19)10-2-1-3-11(8-10)14(16,17)18/h1-8,13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIXMIZZHIEBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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